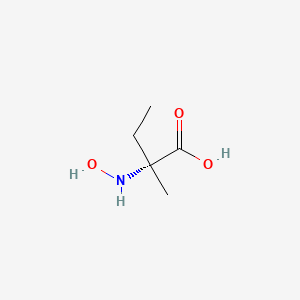

N-Hydroxy-D-isovaline

Description

Structure

3D Structure

Properties

CAS No. |

93604-12-7 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2R)-2-(hydroxyamino)-2-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-3-5(2,6-9)4(7)8/h6,9H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 |

InChI Key |

WHNKOPSGZQZYPU-RXMQYKEDSA-N |

Isomeric SMILES |

CC[C@](C)(C(=O)O)NO |

Canonical SMILES |

CCC(C)(C(=O)O)NO |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for N Hydroxy D Isovaline

Enantioselective Synthesis Strategies for D-Isovaline Chiral Scaffolds

The creation of the quaternary, stereogenic center of D-isovaline is a significant synthetic challenge. Both asymmetric chemical synthesis and biocatalytic chemoenzymatic methods have been developed to achieve high enantiopurity.

Advanced Asymmetric Synthesis Pathways

Asymmetric synthesis of α,α-disubstituted amino acids like isovaline (B112821) often relies on the use of chiral auxiliaries to direct the stereochemical outcome of bond-forming reactions. nih.govresearchgate.net These auxiliaries, typically derived from inexpensive natural sources like amino acids or terpenes, are temporarily incorporated into the molecule to guide the diastereoselective formation of the desired stereocenter. nih.govresearchgate.net

One prominent strategy involves the diastereoselective alkylation of enolates derived from a substrate bound to a chiral auxiliary. researchgate.net Evans' oxazolidinone auxiliaries are a classic example, where the auxiliary creates a sterically defined environment that forces an incoming alkyl group to approach from a specific face of the enolate, leading to a high degree of stereocontrol. researchgate.netsigmaaldrich.com The process generally involves selective deprotonation to form a specific enolate (e.g., Z-enolate), which then reacts with an electrophile. researchgate.net Subsequent cleavage of the auxiliary, which can often be recovered and recycled, yields the enantiomerically enriched product. researchgate.netsigmaaldrich.com

Another approach utilizes chiral Ni(II) complexes of Schiff bases, often derived from amino acids like proline, which serve as chiral templates for the synthesis of the target amino acid. nih.gov This method has been successfully applied to the large-scale synthesis of various chiral α-amino acids. nih.gov The use of chiral auxiliaries derived from carbohydrates, such as D-ribonolactone acetonide, has also been shown to effectively control the stereochemistry during the dialkylation process to form the quaternary α-carbon with a specific (R or S) absolute configuration. mdpi.org

A summary of representative chiral auxiliaries and their applications is provided in the table below.

| Chiral Auxiliary Class | Example | Key Transformation | Typical Diastereomeric Ratio (d.r.) |

| Oxazolidinones | Evans' Auxiliaries | Asymmetric Alkylation, Aldol Reactions | >95:5 |

| Camphor Derivatives | Helmchen's Auxiliaries | Asymmetric Alkylation, Diels-Alder | High d.r. reported |

| Schiff Base Complexes | Ni(II) complex of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | Asymmetric Alkylation | High d.r. and yield |

| Carbohydrate Derivatives | D-Ribonolactone Acetonide | Diastereoselective Dialkylation | Good to excellent d.r. |

Chemoenzymatic Approaches for Stereocontrol

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce enantiopure D-amino acids. nih.gov These strategies offer advantages such as mild reaction conditions and exceptional enantiomeric excess (ee). researchgate.net

The "hydantoinase process" is another industrially significant multi-enzyme system used for producing D-amino acids. frontiersin.org This cascade involves three enzymes: a hydantoin (B18101) racemase, a D-selective hydantoinase, and a D-carbamoylase to convert a racemic hydantoin precursor into the desired D-amino acid. nih.gov

| Enzymatic Method | Key Enzyme(s) | Substrate(s) | Product | Key Advantages |

| Asymmetric Amination | D-Amino Acid Dehydrogenase (DAADH), Formate Dehydrogenase | α-Keto Acid, Ammonia, NAD(P)H | D-Amino Acid | One-step synthesis, High yield and optical purity (>99% ee) |

| Dynamic Kinetic Resolution | Hydantoinase, Carbamoylase, Racemase | DL-5-substituted Hydantoin | D-Amino Acid | High yield, Industrial scalability |

| Stereoinversion | L-amino acid deaminase, D-amino acid dehydrogenase | L-Amino Acid | D-Amino Acid | Converts readily available L-amino acids to D-enantiomers |

Selective N-Hydroxylation Techniques and Reaction Mechanisms

Once the D-isovaline scaffold is synthesized, the next critical step is the selective introduction of a hydroxyl group onto the nitrogen atom. This transformation is typically achieved using enzymatic methods that mimic biological pathways.

Mechanistic Studies of N-Hydroxylation Reactions

In biological systems, N-hydroxylation is predominantly catalyzed by a class of enzymes known as flavin-dependent monooxygenases (FMOs), specifically N-monooxygenases (NMOs). nsf.govnih.gov These enzymes are crucial in the biosynthesis of secondary metabolites like siderophores. nih.gov The general mechanism involves the activation of molecular oxygen using a flavin adenine (B156593) dinucleotide (FAD) cofactor and a reducing agent, typically NADPH. nsf.govnih.govnih.gov

The catalytic cycle can be summarized as follows:

Flavin Reduction: The oxidized flavin (FAD) within the enzyme's active site is reduced to FADH₂ by two electrons from NADPH. researchgate.net

Peroxyflavin Formation: The reduced flavin (FADH₂) reacts with molecular oxygen (O₂) to form a key reactive intermediate, C4a-hydroperoxyflavin (FADOOH). nih.govlibretexts.org The binding of the amino acid substrate often enhances the rate of this step and stabilizes the intermediate, preventing its non-productive breakdown into hydrogen peroxide. nsf.govnih.gov

Oxygen Transfer: The terminal oxygen atom of the FADOOH intermediate is electrophilic. It is transferred to the nucleophilic nitrogen atom of the amino acid substrate (D-isovaline), resulting in the formation of the N-hydroxylated product (N-Hydroxy-D-isovaline). libretexts.org

Flavin Regeneration: This oxygen transfer step generates a C4a-hydroxyflavin (FADOH) intermediate, which then eliminates a molecule of water to regenerate the oxidized FAD cofactor, completing the catalytic cycle. nih.gov

The high selectivity of these enzymes ensures that hydroxylation occurs specifically at the nitrogen atom without affecting other parts of the molecule. nih.gov

Radiolytic and Prebiotic Analogues in the Formation of Isovaline-Type Structures

Isovaline is a notable non-biological amino acid due to its significant abundance in carbonaceous chondrite meteorites, such as the Murchison meteorite. pnas.orggeologyscience.ru Studies of these extraterrestrial samples provide insights into the abiotic chemical processes that may have occurred in the early solar system.

The formation of isovaline in prebiotic environments is often attributed to the Strecker synthesis. pnas.orgastrobiology.comnih.gov This reaction involves the reaction of a ketone (2-butanone), ammonia, and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce the amino acid. pnas.org Laboratory simulations of the Strecker synthesis under abiotic conditions produce racemic (equal amounts of D and L) mixtures of isovaline. pnas.orgresearchgate.net

However, analyses of the Murchison meteorite have revealed a significant excess of the L-enantiomer of isovaline, with enantiomeric excesses (ee) reported to be as high as 18.5%. pnas.orgmdpi.com This extraterrestrial enantiomeric excess suggests that an asymmetric influence was present in the solar nebula or on the meteorite parent body. pnas.org

The stability of isovaline to radiation is a key factor in its survival and detection in meteorites. nih.gov Experimental studies simulating cosmic radiation by irradiating solid-phase isovaline samples with protons have been conducted to measure its radiolytic destruction. nasa.gov These experiments show that for both isovaline and its isomer valine, a radiation dose of approximately 1.4 eV per molecule is sufficient to destroy half of the sample. nasa.gov This indicates that isovaline is relatively stable but not immune to degradation over geological timescales. nasa.govnasa.gov Studies on the γ-ray irradiation of aqueous isovaline solutions also show significant decomposition, suggesting that its precursor, 5-ethyl-5-methylhydantoin, may be more stable under certain radiation environments. nih.gov

| Meteorite | Type | L-Isovaline Enantiomeric Excess (ee) | Reference |

| Murchison | CM2 | up to 18.5% | pnas.org |

| Orgueil | CI1 | ~15.2% | pnas.org |

| Murray | CM2 | 0 to 15.2% | researchgate.net |

| LON 94102 | CM2 | Racemic | mdpi.com |

| EET 92042 | CR2 | Racemic | pnas.org |

The presence of L-isovaline excesses in meteorites that have undergone significant aqueous alteration suggests that water played a role in amplifying an initial small asymmetry. pnas.orgpnas.org While radiation can cause racemization, which would decrease any existing enantiomeric excess, the inherent resistance of isovaline to racemization helps preserve this chiral signature. geologyscience.ru The discovery of these non-biological amino acids with a chiral bias provides compelling evidence that the molecular precursors for life, endowed with a specific handedness, could have been delivered to the early Earth by meteorites. pnas.orgpnas.org

Stable Isotope Labeling for Mechanistic and Tracer Studies

The synthesis of isotopically labeled this compound is a critical technique for in-depth mechanistic and tracer studies. The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the molecular structure of this compound allows researchers to track the molecule's metabolic fate, elucidate biosynthetic pathways, and understand its mechanism of action without the safety concerns associated with radioactive isotopes. chempep.com

Stable isotope-labeled compounds are invaluable in a variety of analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.com In MS-based studies, the mass shift resulting from the isotopic label enables the differentiation of the labeled compound from its endogenous, unlabeled counterparts. eurisotop.com This allows for precise quantification and flux analysis in complex biological matrices. eurisotop.com In NMR, the presence of isotopes like ¹³C and ¹⁵N can provide detailed structural and dynamic information about the molecule and its interactions with biological macromolecules.

A key synthetic route for introducing a stable isotope into a precursor of this compound involves the Strecker synthesis. For example, the synthesis of [¹⁵N]-D-isovaline has been achieved by introducing the ¹⁵N-isotope during the formation of its precursor, aminoisovaleronitrile. researchgate.netresearchgate.net This method provides a direct and efficient way to incorporate the isotopic label at a specific atomic position. The subsequent enzymatic resolution of the racemic mixture, for instance using Mycobacterium neoaurum, can then yield the enantiomerically pure D-isovaline labeled with ¹⁵N. researchgate.net

The resulting isotopically labeled D-isovaline can then be utilized in further synthetic steps to produce this compound, carrying the stable isotope label for use in tracer studies. These studies are crucial for understanding the metabolic pathways involving this compound, identifying its downstream metabolites, and investigating its potential role in various biological processes.

Interactive Data Table: Stable Isotope Labeling of D-Isovaline Precursors

| Isotope | Labeled Precursor | Synthetic Method | Application |

| ¹⁵N | DL-[α-¹⁵N]-α-aminoisovaleramide | Strecker Synthesis | Tracer studies, Mechanistic studies |

Advanced Stereochemical Investigations and Enantiomeric Phenomena

Origin and Amplification of Enantiomeric Excess in Isovaline (B112821) Precursors and Analogues

The origin of homochirality in biological molecules is a fundamental question in understanding the emergence of life. Non-biological compounds in meteorites that exhibit a significant enantiomeric excess (ee) provide a unique window into prebiotic chiral asymmetry. nasa.gov Among these, the α-methyl amino acid isovaline is of particular interest because it is abundant in certain meteorites, rare in terrestrial biology, and its structure makes it resistant to racemization, thus likely preserving its primordial D/L ratio. nasa.gov

Large L-enantiomeric excesses of isovaline have been discovered in the Murchison (CM2) and Orgueil (CI) meteorites, with values reaching up to 18.5% and 15.2% respectively. pnas.org These findings are significant as they represent some of the largest enantiomeric excesses reported in meteorites to date. pnas.org The presence of such excesses suggests that a process of enantiomeric enrichment occurred after the formation of isovaline on the meteorite's parent body, given that its likely precursor, 2-butanone, is achiral and laboratory simulations of its synthesis produce racemic mixtures. pnas.org

One leading hypothesis for the initial symmetry breaking is the interaction with ultraviolet circularly polarized light (UV-CPL) in the presolar cloud. nasa.govmdpi.com This process, known as asymmetric photolysis, could have led to a small initial enantiomeric imbalance in isovaline precursors. nasa.govnih.gov However, the large L-isovaline excesses observed in some meteorites cannot be solely explained by UV-CPL, as the maximum ee inducible by this mechanism is estimated to be significantly lower than what is observed. mdpi.comnih.gov This discrepancy points to the necessity of an amplification mechanism. mdpi.com

A strong correlation has been observed between the magnitude of the L-isovaline enantiomeric excess and the degree of aqueous alteration experienced by the meteorite parent body. pnas.orgfrontiersin.orgastrobiology.com This suggests that water played a crucial role in amplifying the initial small enantiomeric imbalances. pnas.orgmdpi.comfrontiersin.org More pristine meteorites with minimal water exposure show lower or no enantiomeric excess in isovaline, while those that have undergone more extensive aqueous alteration exhibit higher L-isovaline excesses. frontiersin.orgpnas.orgmdpi.com This relationship has been observed across different types of carbonaceous chondrites, including CI, CM, and CR meteorites. pnas.orgmdpi.com

Several mechanisms for this aqueous amplification have been proposed. One possibility is crystallization. pnas.orgmdpi.com Studies have shown that isovaline has a tendency to form enantiopure crystals from a solution containing both enantiomers. mdpi.com This process of preferential crystallization could have amplified a small initial enantiomeric excess in the aqueous environment of the meteorite parent body. mdpi.com Another proposed mechanism involves parallel processes where the initial enantiomeric excess formation and aqueous alteration occur concurrently in wet, star-forming regions in the early pre-solar era. frontiersin.orgastrobiology.com

Recent computational studies have also explored the possibility that the enantiomeric excess was established at the stage of the aminonitrile precursors in the Strecker synthesis pathway. frontiersin.orgastrobiology.com It is proposed that irradiation with right-handed circularly polarized Lyman alpha photons could have preferentially formed L-enantiomers of these precursors, which then led to the observed L-excess in isovaline after hydrolysis. frontiersin.orgastrobiology.com

Table 1: Enantiomeric Excess of L-Isovaline in Various Meteorites

| Meteorite | Type | L-Isovaline Enantiomeric Excess (%) | Reference(s) |

|---|---|---|---|

| Murchison | CM2 | up to 18.5 ± 2.6 | pnas.org |

| Orgueil | CI | 15.2 ± 4.0 | pnas.org |

| Graves Nunatak 95229 | CR2 | 12-14 (for l-isoleucine) | mdpi.com |

| MET and QUE isovaline | CR2 | ~2 | pnas.org |

| LEW 90500 | CM | 3.3 | mdpi.com |

| LON 94102 | CM | Racemic | mdpi.com |

| EET 92042 | CR2 | Racemic | mdpi.com |

| QUE 99177 | CR2 | Racemic | mdpi.com |

This table presents a summary of the measured L-isovaline enantiomeric excesses in different carbonaceous chondrites, highlighting the variability and correlation with meteorite type and potential aqueous alteration.

Racemization Dynamics and Stereochemical Stability of N-Hydroxy-D-isovaline in Varied Research Environments

The stereochemical stability of amino acids and their analogues is a critical factor in various scientific contexts, from prebiotic chemistry to peptide synthesis. While α-hydrogen amino acids are susceptible to racemization, α-alkyl-α-amino acids like isovaline are structurally resistant to this process under typical aqueous conditions because they lack a hydrogen atom at the α-carbon. pnas.org This inherent stability is a key reason why isovaline is a significant subject of study in meteoritics, as it can preserve its primordial enantiomeric composition. nasa.gov

However, racemization can be induced under specific, more extreme conditions. For instance, irradiation of solid-phase D-isovaline at low temperatures (10 K) has been shown to cause racemization, converting a pure sample into a mixture with a D:L ratio of approximately 2:1. nasa.gov This suggests that while thermally stable, the stereochemistry of isovaline is not entirely immune to energetic processing that might occur in extraterrestrial environments. nasa.gov

In the context of peptide chemistry, racemization can occur during acidic hydrolysis, particularly when certain residues are present. Research on cyclic lipodepsipeptides has shown that amino acid residues can racemize if they are adjacent to a 3-hydroxyvaline residue. nih.gov The proposed mechanism involves the formation of a stable tertiary carbocation from the 3-hydroxyvaline sidechain, which then facilitates the formation of an oxazoline (B21484) intermediate with the neighboring amino acid, leading to its racemization. nih.gov While this specific mechanism involves 3-hydroxyvaline, it highlights that inter-residue interactions within a peptide can create pathways for racemization that are not available to the free amino acid. nih.gov

The decomposition of amino acids under hydrothermal conditions also provides insights into their stability. Computational studies on the decomposition of isovaline have shown that deamination occurs more readily than decarboxylation, leading to the formation of an α,β-unsaturated acid. nih.gov This process could explain the increased relative abundance of β-amino acids in meteorites that have undergone extensive aqueous processing. nih.gov

The stability of related α-hydroxy acids has also been investigated. The stereochemistry and conformational aspects of these molecules are influenced by various substituents. acs.orgresearchgate.net The hydrolysis of poly(α-hydroxy acids) is dependent on factors like chain length, chirality, pH, and temperature, indicating that the stability of the ester linkage in these polymers is sensitive to environmental conditions. acs.org

Table 2: Factors Influencing Stereochemical Stability and Racemization

| Factor | Influence on this compound and Analogues | Research Context | Reference(s) |

|---|---|---|---|

| α-Carbon Substitution | The α-methyl group in isovaline prevents racemization under standard aqueous conditions. | Prebiotic Chemistry, Meteoritics | nasa.govpnas.org |

| Irradiation | Low-temperature irradiation can induce racemization in solid-phase isovaline. | Astrochemical Simulations | nasa.gov |

| Peptide Environment | Proximity to residues like 3-hydroxyvaline can facilitate racemization during acidic hydrolysis via oxazoline intermediates. | Peptide Chemistry, Natural Product Analysis | nih.gov |

| Hydrothermal Conditions | Deamination is a primary decomposition pathway for isovaline, potentially leading to other amino acid structures. | Geochemistry, Prebiotic Chemistry | nih.gov |

| pH and Temperature | The stability of related α-hydroxy acid polymers is significantly affected by pH and temperature during hydrolysis. | Polymer Chemistry, Materials Science | acs.org |

This table summarizes key factors that affect the stereochemical integrity of this compound and related compounds in different research settings.

Chiral Recognition Mechanisms at the Molecular Level

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is a fundamental process in chemistry and biology. mdpi.com This phenomenon is governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. mdpi.com The study of chiral recognition mechanisms provides insights into enzyme-substrate interactions, the design of enantioselective catalysts, and the development of chiral separation techniques.

For amino acids and their analogues, several systems have been developed to achieve chiral recognition. One approach utilizes chiral metal-organic materials (MOMs) or metal-organic frameworks (MOFs). rsc.orgnih.gov These porous, crystalline materials can be designed with chiral cavities that provide a stereospecific environment for guest molecules. nih.gov The enantioselectivity of these materials depends on the complementary shape and interactions between the host's cavity and the guest molecule. nih.gov For example, chiral Gd(III)[15-metallacrown-5] complexes have been shown to encapsulate aromatic carboxylates, with differential binding of enantiomers revealed by X-ray crystallography and isothermal titration calorimetry. acs.orgscispace.com The preferential binding is often due to specific interactions, such as hydrogen bonding between the guest's functional groups and the metallacrown's framework. acs.orgscispace.com

Molecularly imprinted polymers (MIPs) represent another powerful tool for chiral recognition. rsc.org In this technique, a polymer network is formed around a chiral template molecule. After removal of the template, the polymer contains recognition sites that are complementary in shape and functionality to the template, allowing for the selective rebinding of that enantiomer. rsc.org MIPs have been successfully prepared for β²-amino acids, demonstrating good chiral separation factors in HPLC. rsc.org The efficiency of these MIPs relies on a combination of interactions, including π-stacking and the three-dimensional complementarity of the recognition sites. rsc.org

Fluorescence-based sensing is also a common method for chiral discrimination. rsc.orgnih.gov Chiral fluorescent selectors, such as those based on resorcinarene (B1253557) macrocycles or porphyrin derivatives, can form diastereomeric complexes with amino acid enantiomers, resulting in changes in their fluorescence properties. mdpi.comnih.gov The magnitude of the fluorescence change can be correlated with the enantiomeric composition of the sample. nih.gov Enzymatic systems can be coupled with fluorescent probes to enhance both enantioselectivity and chemoselectivity. For instance, an L-amino acid oxidase can be used to specifically recognize L-amino acids, leading to a cascade reaction that produces a fluorescent signal. rsc.org

The fundamental principle underlying chiral recognition is often described by the "three-point interaction model," which posits that a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for discrimination. researchgate.net However, the actual mechanisms can be more complex, involving a combination of steric repulsion, hydrogen bonding, and other non-covalent forces that create a sufficient difference in the binding energy between the two diastereomeric complexes. researchgate.net

Comprehensive Structural and Conformational Analysis of N Hydroxy D Isovaline

Intrinsic Conformational Preferences of the N-Hydroxy-D-isovaline Moiety

The conformational landscape of this compound is fundamentally governed by its core D-isovaline structure. Isovaline (B112821) (Iva) is a Cα-tetrasubstituted amino acid, meaning its α-carbon is chiral and bonded to four non-hydrogen substituents: a methyl group, an ethyl group, an amino group, and a carboxyl group. This substitution pattern, particularly the absence of an α-hydrogen atom, significantly restricts the conformational freedom around the α-carbon compared to proteinogenic amino acids. researchgate.netresearchgate.net This inherent rigidity makes isovaline a potent helix-inducing residue in peptides. researchgate.net

The introduction of a hydroxyl group onto the α-nitrogen atom to form this compound introduces further conformational constraints and preferences. The N-hydroxy group adds steric bulk and new electronic effects. It creates an N-O single bond, around which rotation can occur, adding a new torsional angle to consider. The conformation is therefore a result of the interplay between the steric hindrance imposed by the ethyl and methyl groups on the α-carbon and the electronic and hydrogen-bonding capabilities of the N-hydroxy and carboxyl groups. Computational studies, such as those using Density Functional Theory (DFT), on analogous hydroxylated amino acids suggest that the final conformation seeks to minimize steric clashes while maximizing stabilizing intramolecular interactions, particularly hydrogen bonds.

| Structural Feature | Influence on Conformation | Primary Effect |

|---|---|---|

| Cα-tetrasubstitution (Methyl/Ethyl groups) | Significantly restricts rotation around the N-Cα and Cα-C bonds, limiting available backbone dihedral angles (Φ, Ψ) in peptides. researchgate.net | Steric Hindrance / Rigidity |

| N-hydroxy Group (-N(H)OH) | Introduces a new rotatable N-O bond and a potent hydrogen bond donor/acceptor site. Alters the electronic nature of the α-nitrogen. | Electronic Perturbation & H-Bonding |

| Carboxyl Group (-COOH) | Acts as a hydrogen bond acceptor (C=O) and donor (O-H). Can form zwitterions (-COO⁻). researchgate.net | H-Bonding & Ionic Interactions |

| D-Configuration | Defines the absolute stereochemistry, which dictates the spatial orientation of substituents and influences the preferred helical screw sense in peptides. researchgate.net | Chirality / Stereospecificity |

Influence of N-Hydroxylation on Amino Acid Backbone and Side Chain Flexibility

The hydroxylation of the α-nitrogen atom has a profound effect on the flexibility of the amino acid. While the core isovaline structure is already rigid, N-hydroxylation introduces new layers of interaction that further modulate its dynamic properties. Amino acid hydroxylation is recognized as a post-translational modification that can regulate protein interactions, largely by altering the structural and electronic properties of the residue. nih.govmdpi.com

Elucidation of Hydrogen Bonding Networks and Intramolecular Interactions

The N-hydroxy group is a versatile participant in hydrogen bonding, capable of acting as both a hydrogen donor (from its -OH group) and a hydrogen acceptor (at its oxygen atom's lone pairs). This dual nature, combined with the hydrogen bonding capabilities of the carboxyl group and the α-amino proton, allows for a complex network of intra- and intermolecular interactions.

In the solid state, unprotected amino acids like isovaline often form extensive three-dimensional networks through head-to-tail hydrogen bonds involving the ammonium (B1175870) (N-H) and carboxylate (C-O) groups. researchgate.netresearchgate.net For this compound, this network is expected to be even more intricate.

Possible Hydrogen Bonding Interactions:

Intramolecular: A key interaction is the potential for a hydrogen bond between the N-OH proton and the carbonyl oxygen of the carboxyl group. This would create a stable cyclic conformation, restricting rotational freedom.

Intermolecular (Self-Association): Molecules of this compound can form dimers or larger aggregates through hydrogen bonds. For example, the N-OH of one molecule could donate a hydrogen bond to the carboxylate oxygen of a neighboring molecule.

Intermolecular (Solvent): In aqueous solution, the N-hydroxy group can readily form hydrogen bonds with water molecules, competing with intramolecular H-bonds and influencing the conformational equilibrium.

The existence of these hydrogen bonds can stabilize specific conformers, which is a critical aspect of molecular recognition, such as in enzyme-substrate binding. nih.gov The precise nature of these networks is often elucidated using X-ray crystallography for the solid state and advanced NMR techniques for the solution state.

| Functional Group | Role as Donor | Role as Acceptor |

|---|---|---|

| N-Hydroxy (-N(H)O H ) | Yes (from OH) | Yes (at O) |

| α-Amino (-NH OH) | Yes (from NH) | No |

| Carboxyl (-CO O H ) | Yes (from OH) | Yes (at C=O and C-OH oxygens) |

Spectroscopic Probes for Detailed Structural Characterization (e.g., advanced NMR, circular dichroism, vibrational spectroscopy)

A combination of spectroscopic techniques is essential to fully characterize the complex structure of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons near the N-hydroxy group are highly sensitive to its electronic influence and the local conformation. For instance, the formation of an intramolecular hydrogen bond would significantly alter the chemical shift of the involved protons. researchgate.net

Solid-State NMR (SSNMR): For solid samples, SSNMR can provide precise information on bond lengths, dihedral angles, and the orientation of chemical shielding tensors, offering a bridge between crystal structures and theoretical calculations. semanticscholar.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral environment within a molecule. uniroma1.it

The D-configuration of this compound makes it a chiral molecule that will produce a characteristic CD spectrum.

The primary chromophore in the far-UV region for amino acids is the carboxyl group (n → π* transition). The introduction of the N-hydroxy group perturbs the electronic environment of this chromophore, which is expected to cause a noticeable change in the CD spectrum compared to the parent D-isovaline. researchgate.netnih.gov This makes CD a sensitive probe for confirming the integrity of the N-hydroxy-amino acid structure.

Vibrational Spectroscopy (FTIR/Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding environment.

Characteristic Bands: The spectrum of this compound would exhibit characteristic bands not present in D-isovaline, including an O-H stretching vibration from the N-hydroxy group and an N-O stretching vibration.

Hydrogen Bonding Effects: The positions of key vibrational bands, such as the C=O stretch of the carboxyl group and the O-H stretch, are extremely sensitive to hydrogen bonding. chemrxiv.org A shift to lower frequency (red-shift) in the O-H and N-H stretching bands is a classic indicator of their involvement in hydrogen bonds. Cryogenic ion vibrational spectroscopy has been used effectively to distinguish between isomers of valine based on shifts in vibrational frequencies caused by different H-bonding interactions. chemrxiv.org

| Technique | Information Provided | Key Observable Parameters |

|---|---|---|

| NMR Spectroscopy | 3D structure in solution, connectivity, through-space proximities, dynamics. researchgate.netsemanticscholar.org | Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effects (NOEs). |

| Circular Dichroism (CD) | Chiral environment, conformational integrity, secondary structure in peptides. uniroma1.itnih.gov | Differential absorbance (ΔA) or ellipticity ([θ]) vs. wavelength. |

| Vibrational Spectroscopy (FTIR/Raman) | Functional groups, hydrogen bonding networks, molecular fingerprint. chemrxiv.orgnasa.gov | Vibrational frequencies (cm⁻¹), band intensities, and band shapes (e.g., C=O, O-H, N-O stretches). |

Biochemical and Biological Roles in Defined Research Systems Excluding Clinical Outcomes

N-Hydroxy-D-isovaline as a Building Block in Non-Ribosomal Peptide Synthesis and Modifications

This compound, a derivative of the non-proteinogenic amino acid D-isovaline, serves as a unique building block in the biosynthesis of non-ribosomal peptides (NRPs). These peptides are secondary metabolites produced by microorganisms, such as bacteria and fungi, through a process independent of messenger RNA and ribosomes. wikipedia.org The synthesis is carried out by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). wikipedia.orgd-nb.info These enzymatic assembly lines allow for the incorporation of a wide variety of non-standard amino acids, including D-amino acids and their modified versions like N-hydroxy derivatives, contributing to the vast structural and functional diversity of NRPs. researchgate.netnih.gov

Peptaibols are a class of non-ribosomal peptides characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. tcdb.orgleibniz-fli.de The presence of sterically demanding residues like Aib strongly promotes the formation of helical structures, predominantly α-helices and 310-helices. tcdb.orgnih.gov The incorporation of other non-standard amino acids, such as isovaline (B112821) (Iva), further influences the conformational properties of these peptides. frontiersin.orgresearchgate.net

Table 1: Influence of Non-Standard Amino Acids on Peptaibol Helical Structure

| Amino Acid Residue | Typical Impact on Helical Structure | Reference |

| α-Aminoisobutyric acid (Aib) | Strong promoter of helical conformations (α- and 310-helices). | nih.gov |

| D-Isovaline (D-Iva) | Can influence the screw sense of the helix; compatible with right-handed helices dominated by L-residues. | researchgate.net |

| This compound | Hypothetically stabilizes helical folds through hydrogen bonding or introduces structural perturbations. | N/A |

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking natural peptides and proteins. nih.gov The incorporation of non-natural amino acids is a key strategy in the design of foldamers with novel conformational properties. nih.gov The conformational landscape of a peptide foldamer is dictated by the constituent amino acid residues, their stereochemistry, and the nature of their side chains. nih.gov

The introduction of this compound into a peptide backbone would significantly influence its folding behavior. The D-configuration of the α-carbon, combined with the steric bulk of the ethyl and methyl groups and the presence of the N-hydroxyl group, would impose specific dihedral angle constraints, guiding the peptide into a particular conformational space. The N-hydroxyl group can also act as both a hydrogen bond donor and acceptor, further defining the accessible conformations and potentially stabilizing unique folding patterns not observed with standard amino acids.

Table 2: Potential Effects of this compound on Foldamer Properties

| Feature of this compound | Potential Impact on Foldamer Conformation |

| D-Configuration | Influences helical screw sense and turn propensity. |

| Cα-tetrasubstitution | Restricts conformational freedom, promoting folded structures. |

| N-hydroxyl group | Can form intramolecular hydrogen bonds, stabilizing specific folds. |

| Side Chain Bulk | Steric hindrance that influences local and global peptide conformation. |

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. researchgate.net Proteases are enzymes that catalyze the breakdown of proteins and peptides, and they typically exhibit a high degree of stereospecificity for L-amino acids. researchgate.net The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their resistance to proteolytic cleavage. researchgate.netnih.gov

Based on this principle, peptides containing this compound are theoretically expected to exhibit enhanced stability against common proteases. The D-configuration of the amino acid would render the adjacent peptide bonds unrecognizable to the active sites of most proteases. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. While specific experimental data on the proteolytic stability of peptides containing this compound is not yet widely available, the foundational knowledge of D-amino acid-containing peptides strongly supports this hypothesis. researchgate.net

Enzymatic Recognition and Biotransformation Pathways in Model Microorganisms

The metabolic fate of this compound in microorganisms is a subject of interest for understanding its biosynthesis, degradation, and potential for creating novel bioactive compounds through biotransformation. nih.gov

Amino acid hydroxylases are a class of enzymes that catalyze the hydroxylation of amino acids. nih.gov These enzymes can exhibit a range of substrate specificities. nih.gov While many are specific for a particular amino acid, some have been shown to have a broader substrate range, especially after activation or modification. nih.gov It is plausible that certain microbial amino acid hydroxylases could recognize D-isovaline and catalyze its N-hydroxylation to form this compound. The precise recognition would depend on the architecture of the enzyme's active site and its tolerance for D-amino acids and the specific side chain of isovaline.

Dehydrogenases could also potentially interact with this compound. For instance, an enzyme with appropriate stereospecificity might catalyze the oxidation of the N-hydroxyl group. The substrate specificity of these enzymes is a key determinant of the metabolic pathways available for this non-standard amino acid in a given microorganism.

The bacterial cell wall is a complex structure, with peptidoglycan being a critical component for maintaining cell integrity. nih.gov A unique feature of peptidoglycan is the presence of D-amino acids, most commonly D-alanine and D-glutamic acid. nih.govnih.gov These D-amino acids are incorporated into the peptide side chains of the peptidoglycan, contributing to its structural rigidity and resistance to proteases. frontiersin.org

Bacteria have been shown to produce and release a variety of D-amino acids that can modulate the synthesis and remodeling of the cell wall. nih.govelsevierpure.com In this context, it is conceivable that this compound, as a D-amino acid derivative, could play a role in microbial cell wall biogenesis. It could potentially be incorporated into the peptidoglycan structure or act as a signaling molecule that influences the enzymes involved in cell wall metabolism. nih.gov The presence of the N-hydroxyl group would likely alter its specific interactions compared to its parent compound, D-isovaline.

Theoretical Roles as Signaling Molecules in Inter-Microbial Communication Studies

No information is available in the reviewed literature regarding the theoretical roles of this compound as a signaling molecule in inter-microbial communication.

Influence on Biofilm Formation and Dispersal Mechanisms in Microbial Models

There are no research findings available that describe the influence of this compound on the mechanisms of biofilm formation and dispersal in microbial models.

Cutting Edge Analytical Methodologies for N Hydroxy D Isovaline Research

High-Resolution Chromatographic Separations for Enantiomeric and Diastereomeric Analysis

The presence of a chiral center in N-Hydroxy-D-isovaline requires powerful separation techniques to distinguish it from its enantiomer (N-Hydroxy-L-isovaline) and potential diastereomers. High-resolution chromatography is the cornerstone of such analyses, providing the necessary efficiency to resolve these stereoisomers.

Multi-dimensional gas chromatography (GC×GC) provides exceptional separation power, making it an invaluable tool for analyzing this compound within complex sample matrices, such as those found in food, environmental, or metabolic studies. monash.edu This technique employs two columns with different stationary phases, offering significantly enhanced peak capacity and resolution compared to conventional single-column GC. monash.edu

For the analysis of this compound, a primary non-polar column could separate compounds by their boiling points, followed by a secondary, chiral column that resolves the enantiomers. This approach is particularly effective for untargeted analysis and fingerprinting of volatile and semi-volatile compounds in intricate samples, ensuring that the target analyte is free from matrix interferences before identification and quantification. monash.edu

Table 1: Hypothetical GC×GC Parameters for this compound Analysis

| Parameter | First Dimension (1D) | Second Dimension (2D) |

| Column Phase | Non-polar (e.g., 5% Phenyl Polysiloxane) | Chiral (e.g., Cyclodextrin-based) |

| Separation Principle | Boiling Point / Volatility | Enantioselectivity / Polarity |

| Typical Application | Initial separation from complex matrix components. | Resolution of D- and L-enantiomers. |

| Advantage | High loading capacity, robust separation. | High selectivity for stereoisomers. |

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and highly effective method for the separation of enantiomers. nih.govunife.it The development of advanced CSPs has revolutionized the analysis of chiral compounds like this compound. nih.gov These phases create a chiral environment that allows for differential interaction with the D- and L-enantiomers, resulting in different retention times and thus, their separation. unife.it

Commonly used CSPs that would be applicable to this compound analysis include those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrins. nih.govnih.govmdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Macrocyclic antibiotic-based CSPs are also employed due to their complex structures, which offer multiple interaction points (e.g., hydrophobic, dipole-dipole, hydrogen bonding) for effective chiral recognition. mdpi.com

Table 2: Common Chiral Stationary Phases (CSPs) for Amino Acid Enantioseparation

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Suitability for this compound |

| Polysaccharide-based | 3,5-dimethylphenylcarbamates of cellulose or amylose | Hydrogen bonding, π-π interactions, steric hindrance | High; widely successful for a broad range of chiral compounds. nih.gov |

| Cyclodextrin-based | β-cyclodextrin derivatives | Inclusion complexation, hydrophobic and hydrogen bonding | High; effective for separating amino acid enantiomers. nih.govmdpi.com |

| Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Ionic, hydrogen bonding, dipole-dipole, steric interactions | High; offers diverse selectivity due to multiple stereogenic centers. mdpi.com |

| Protein-based | Cellobiohydrolase (CBH) | Hydrophobic and polar interactions | Moderate; typically used for basic drugs but can be applied to amino acids. unife.it |

High-Sensitivity Mass Spectrometry for Trace Analysis and Isotopic Profiling

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity for detecting trace amounts and providing detailed structural information. When coupled with a chromatographic separation technique (e.g., LC-MS), it allows for the precise quantification and identification of the compound in complex biological or environmental samples. jsbms.jp

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of this compound. In an MS/MS experiment, the precursor ion corresponding to the mass of this compound is selected and then fragmented through collision-induced dissociation (CID) or other methods. nih.gov The resulting fragment ions produce a characteristic spectrum that serves as a molecular fingerprint, allowing for unambiguous identification and differentiation from isomers. nih.govnih.gov This method is crucial for confirming the identity of the analyte, especially at low concentrations where other techniques might fail.

Table 3: Predicted MS/MS Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18.01 | Loss of a water molecule from the hydroxyl and carboxyl groups. |

| [M+H]⁺ | [M+H - COOH]⁺ | 45.00 | Loss of the carboxylic acid group. |

| [M+H]⁺ | [M+H - C₂H₅]⁺ | 29.04 | Loss of the ethyl group from the isovaline (B112821) side chain. |

Compound-Specific Isotope Analysis (CSIA) via Isotope Ratio Mass Spectrometry (IRMS) is an advanced technique for tracing the origins and metabolic pathways of organic molecules. miami.edu By measuring the natural abundance of stable isotopes (e.g., ¹⁵N/¹⁴N, ¹³C/¹²C) in this compound, researchers can gain insights into its synthetic pathway and biogeochemical history. nih.gov For instance, the nitrogen isotopic composition (δ¹⁵N) can help distinguish between biological and non-biological sources of the compound in environmental or extraterrestrial samples. miami.edunih.gov This approach, often coupled with GC or LC, provides a powerful tool for understanding the formation and cycling of this compound in various systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D-NMR) techniques, is a definitive method for determining the absolute configuration and conformation of chiral molecules like this compound. nih.gov By analyzing the chemical shifts and coupling constants of specific atoms, particularly the protons on and near the chiral center, the D- or L-configuration can be assigned without the need for derivatization. nih.govresearchgate.net

Research on the parent compound, isovaline, has shown that the chemical shifts of protons in the side chain are highly dependent on the stereochemistry (D- vs. L-) when the molecule is in a defined helical structure. nih.gov For D-isovaline residues, the chemical shift difference between the diastereotopic β-CH₂ protons is significantly larger than for L-isovaline residues in a right-handed helix. nih.gov This principle can be directly applied to this compound to confirm its stereochemical assignment.

Table 4: Key NMR Parameters for Stereochemical Assignment of Isovaline Enantiomers

| NMR Parameter | Observation for D-Isovaline | Observation for L-Isovaline | Reference |

| γ-CH₃ Proton Chemical Shift (δ) | Significantly more shielded (<0.90 ppm) in a right-handed helix C-terminus. | Less shielded (>0.95 ppm) in a right-handed helix. | nih.gov |

| β-CH₂ Proton Chemical Shift Difference (Δδ) | Much larger difference (0.38 to 0.63 ppm) in a right-handed helix. | Smaller difference (≤0.19 ppm) in a right-handed helix. | nih.gov |

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the stability and reactivity of N-Hydroxy-D-isovaline. These ab initio methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energy landscapes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT studies are instrumental in determining its most stable geometric conformations and exploring potential chemical reaction pathways.

Researchers can identify various stable conformers of this compound by performing geometry optimizations. These calculations reveal the relative energies of different spatial arrangements of the molecule's atoms, which arise from rotations around its single bonds. The conformer with the lowest calculated energy is predicted to be the most abundant under equilibrium conditions. Such conformational analyses have been successfully applied to similar amino acids like isovaline (B112821), where different orientations of the carboxyl and amino groups lead to a variety of stable structures. researchgate.netresearchgate.net

DFT is also employed to map out the potential energy surfaces of chemical reactions involving this compound. researchgate.net This involves calculating the energy of the system as the reaction progresses from reactants to products through a transition state. The height of the energy barrier at the transition state (activation energy) determines the reaction rate. bibliotekanauki.pl Potential reaction pathways for this compound that could be investigated include decomposition, oxidation of the N-hydroxy group, and racemization, providing critical insights into its chemical stability.

| Conformer | Description of Key Dihedral Angles | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| NHI-1 | Gauche Cα-Cβ, Trans N-OH | 0.00 | 55.8 |

| NHI-2 | Anti Cα-Cβ, Trans N-OH | 2.50 | 21.1 |

| NHI-3 | Gauche Cα-Cβ, Cis N-OH | 5.10 | 8.5 |

| NHI-4 | Anti Cα-Cβ, Cis N-OH | 7.80 | 3.2 |

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from electronic structure calculations "on the fly" as the simulation progresses. youtube.com This method provides a highly accurate description of the dynamic behavior of a molecule, including bond vibrations, conformational changes, and interactions with surrounding solvent molecules.

An AIMD simulation of this compound in an aqueous solution can reveal detailed information about its hydration shell. nih.gov It can characterize the number of water molecules in the first and second hydration shells and the average lifetime of hydrogen bonds between the solute and solvent. mdpi.comnih.govresearchgate.net Understanding the hydration structure is critical, as it significantly influences the molecule's stability, reactivity, and conformational preferences in a biological context. AIMD simulations can also elucidate the dynamics of proton transfer events, which are crucial for understanding the acid-base properties of the N-hydroxyamino acid functionality. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

While AIMD is highly accurate, it is computationally expensive. Classical Molecular Dynamics (MD) simulations, which use pre-parameterized force fields, allow for the simulation of larger systems over longer timescales (nanoseconds to microseconds). This makes MD an ideal tool for studying the conformational dynamics of this compound within larger molecular frameworks and its interactions with biological macromolecules. researchgate.net

Incorporating non-standard amino acids like this compound into peptides can confer unique structural and functional properties. MD simulations are a powerful tool to predict how such a substitution would affect a peptide's behavior. wustl.edunih.gov

When this compound is placed within a peptide sequence, its D-configuration and the N-hydroxy group can disrupt or stabilize local secondary structures like α-helices and β-sheets. Simulations can track the peptide's folding and unfolding dynamics, revealing the conformational ensemble it populates. nih.govnih.gov Key parameters such as root-mean-square deviation (RMSD) from a starting structure, radius of gyration, and secondary structure content are monitored over time to assess the impact of the modification. nih.gov Such studies are essential for the rational design of peptides with enhanced stability or specific conformational properties. nih.gov

| Parameter | Description | Information Gained |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein structures. | Assesses the structural stability and deviation from a reference conformation over time. |

| Radius of Gyration (Rg) | Measures the compactness of the peptide structure. | Indicates folding or unfolding transitions. |

| Secondary Structure Analysis (e.g., DSSP) | Identifies the presence of α-helices, β-sheets, turns, and coils. | Reveals changes in local structure due to the modified amino acid. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | Highlights key interactions that stabilize the peptide's fold. |

Understanding how a small molecule like this compound interacts with proteins, such as enzymes, is a central goal of molecular modeling. springernature.commdpi.com Techniques like molecular docking and MD simulations are used to predict the binding mode and estimate the binding affinity of a ligand to a protein's active site.

Molecular docking algorithms search for the optimal orientation and conformation of a ligand within a protein's binding pocket. This initial prediction can be refined using MD simulations, which allow the protein-ligand complex to relax and explore different conformations. springernature.com The analysis of the MD trajectory can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Furthermore, advanced computational methods can be used to calculate the binding free energy, providing a quantitative prediction of the ligand's affinity for the protein. nih.gov These non-clinical theoretical studies are foundational for understanding the molecular recognition processes involving novel amino acid derivatives.

Predictive Modeling of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. DFT and its time-dependent extension (TD-DFT) are commonly used for this purpose. mdpi.com

For this compound, DFT calculations can predict its infrared (IR) spectrum by computing its vibrational frequencies. nasa.gov These predicted frequencies can be compared with experimental IR spectra to assign specific peaks to the vibrations of functional groups within the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in structure elucidation. mdpi.com

Furthermore, because this compound is a chiral molecule, it will exhibit a response to circularly polarized light. TD-DFT can be used to simulate its electronic circular dichroism (ECD) spectrum. mdpi.com The predicted ECD spectrum provides a theoretical fingerprint of its specific stereochemistry, which is a powerful tool for its characterization.

Future Directions and Emerging Research Frontiers in N Hydroxy D Isovaline Studies

Development of Novel Biosynthetic Pathways in Engineered Organisms

The production of non-proteinogenic amino acids (npAAs) like N-Hydroxy-D-isovaline is a key objective in synthetic biology, offering pathways to novel pharmaceuticals and biomaterials. frontiersin.org Traditional chemical synthesis of such chiral molecules can be complex, whereas biocatalysis in engineered microorganisms presents a promising alternative for sustainable and stereospecific production. mdpi.com The future in this area lies in designing and implementing novel biosynthetic pathways in tractable host organisms such as Escherichia coli. frontiersin.org

Research efforts are likely to focus on two main enzymatic steps: the synthesis of the D-isovaline precursor and its subsequent N-hydroxylation. While D-amino acids are used in biologics for their resistance to degradation, their biosynthesis is less common than their L-counterparts. frontiersin.org Engineering pathways to D-isovaline could involve harnessing and modifying enzymes like D-aminotransferases or using racemases in conjunction with selective catabolism of the L-enantiomer.

The subsequent N-hydroxylation step is critical. The enzymatic introduction of a hydroxyl group to the amino nitrogen of an amino acid is a known biological process, often catalyzed by specific hydroxylases or monooxygenases. For instance, Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKGDs) are known to catalyze the hydroxylation of various amino acids. researchgate.net Future work will involve the discovery of novel N-hydroxylases or the engineering of existing enzymes to accept D-isovaline as a substrate. By assembling genes for these enzymes into synthetic operons, it is feasible to create microbial cell factories for the de novo synthesis of this compound from simple carbon sources. frontiersin.org

| Enzyme Class | Potential Role in this compound Synthesis | Known Substrates (Examples) | Host Organism for Engineering |

| D-Aminotransferase | Synthesis of D-isovaline from a keto-acid precursor. | D-alanine, D-glutamate | Escherichia coli, Corynebacterium glutamicum |

| Amino Acid Racemase | Conversion of L-isovaline to a racemic mixture for D-isovaline isolation. | Alanine, Serine, Glutamate | Pseudomonas sp., Bacillus sp. |

| Fe(II)/α-KG Dioxygenase | Catalysis of the N-hydroxylation of D-isovaline. | L-arginine, L-lysine, L-isoleucine researchgate.net | Escherichia coli mdpi.com |

| Cytochrome P450 Monooxygenase | Alternative enzyme for the N-hydroxylation step. | Various amino acids and secondary metabolites. | Saccharomyces cerevisiae (yeast) |

This table outlines potential enzymatic tools and strategies for the bio-engineering of this compound.

Interdisciplinary Approaches Combining Astrochemistry with Synthetic Biology for Amino Acid Research

The study of meteorites has revealed a diverse inventory of organic molecules, including over 70 different amino acids, many of which are not used in terrestrial biology. astrochem.org Among these is isovaline (B112821), which is notably abundant in carbonaceous chondrites like the Murchison meteorite and can show an enantiomeric excess of the L-form. nasa.gov The presence of such molecules in meteorites suggests they are formed through abiotic chemical processes in space, potentially seeding the early Earth with the building blocks of life. astrochem.orgnih.gov

An exciting frontier is the fusion of astrochemistry with synthetic biology to investigate the plausible formation routes and primordial roles of molecules like this compound. While isovaline is well-documented in meteorites, the presence of its N-hydroxy derivative has not been confirmed. Future research could involve:

Simulating Prebiotic Conditions: Laboratory experiments that mimic the photolysis of astrophysically relevant ices or other cosmic conditions could be analyzed for the formation of N-hydroxy amino acids. astrochem.orgnasa.gov

Recreating Prebiotic Networks: Synthetic biology tools can be used to construct and test hypothetical prebiotic metabolic pathways. By expressing putative ancestral enzymes in a controlled cellular environment, researchers could test the feasibility of this compound formation from simpler precursors believed to be present on the early Earth, such as hydrogen cyanide (HCN) polymers. nih.gov

This interdisciplinary approach allows scientists not only to probe the origins of life but also to explore a vastly expanded chemical space of "unnatural" amino acids for novel applications. wikipedia.orgastrobiology.com Understanding the cosmic origins and stability of such molecules provides clues about the inventory of compounds available for the emergence of life. nasa.gov

| Research Area | Key Objectives | Relevant Techniques | Potential Insights for this compound |

| Astrochemistry | Identify abiotic formation pathways of complex organic molecules. | Irradiation of cosmic ice analogs; analysis of meteoritic samples. nasa.gov | Plausibility of this compound formation in interstellar or nebular environments. |

| Prebiotic Chemistry | Simulate chemical reactions on the early Earth. | Miller-Urey-type experiments; formamide-based synthesis with mineral catalysts. nih.gov | Potential role as an intermediate in the abiotic synthesis of more complex biomolecules. |

| Synthetic Biology | Reconstruct and test ancestral biochemical pathways. | Gene synthesis, heterologous expression of engineered enzymes. frontiersin.org | Understanding potential (bio)synthetic routes that did not become fixed in terrestrial life. |

This table highlights the synergy between different scientific disciplines in the study of extraterrestrial and prebiotic amino acids.

Exploration of this compound as a Probe for Biochemical Mechanisms

The unique chemical features of this compound make it a compelling candidate for use as a biochemical probe to investigate enzyme mechanisms and cellular processes. nih.gov Non-proteinogenic amino acids are widely used to study structure-activity relationships, and the addition of an N-hydroxy group introduces specific properties, such as the ability to chelate metal ions. wikipedia.orgnih.gov

N-hydroxy amino acids are structural components of some siderophores—compounds produced by microbes to scavenge iron. For example, N-hydroxyornithine serves as a key iron-chelating moiety in these molecules. pnas.org This suggests that this compound could be explored as:

A Metalloenzyme Inhibitor: The N-hydroxy group can coordinate with metal ions in the active sites of metalloenzymes, potentially acting as a potent and specific inhibitor. This could be used to probe the function of enzymes involved in D-amino acid metabolism or other targets.

A Mechanistic Probe: Incorporating this compound into peptides can alter their conformational preferences and stability. rsc.org Synthesizing peptides containing this residue could help elucidate the roles of specific backbone interactions in protein folding and function.

A Tool for Studying Amino Acid Transport: The unique structure could be used to investigate the specificity of amino acid transporters in various organisms, potentially identifying systems that recognize D-amino acids or other non-standard structures.

Future research will involve the chemical synthesis of this compound and its derivatives, followed by systematic testing in various biological systems. rsc.org This exploration could reveal new insights into fundamental biochemical processes and potentially identify new therapeutic leads.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing N-Hydroxy-D-isovaline in laboratory settings?

- Methodological Answer : Synthesis typically involves hydroxylation of D-isovaline using hydroxylamine derivatives under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are recommended for handling this compound in academic labs?

- Methodological Answer : Use impermeable gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Work in fume hoods to minimize inhalation risks. Safety data sheets (SDS) emphasize avoiding direct contact and ensuring proper ventilation. Contingency plans for spills include neutralization with inert absorbents and disposal via hazardous waste protocols .

Q. How can researchers validate the biological activity of this compound in preliminary studies?

- Methodological Answer : Employ in vitro assays such as enzyme inhibition tests or cell viability assays (e.g., MTT assays). Use positive and negative controls to benchmark activity. Replicate experiments across multiple cell lines or enzymatic systems to confirm specificity. Statistical validation (e.g., ANOVA) ensures reproducibility .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the stability of this compound under varying physiological conditions?

- Methodological Answer : Conduct stability studies by exposing the compound to simulated physiological environments (e.g., pH gradients, serum proteins). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. Accelerated stability testing under elevated temperatures can model long-term storage conditions .

Q. How should researchers address contradictory findings in the bioactivity of this compound across studies?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., assay conditions, solvent polarity). Validate results using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization). Triangulate data from in silico modeling (e.g., molecular docking) and in vivo pharmacokinetic studies to resolve discrepancies .

Q. What advanced techniques are recommended for elucidating the mechanism of action of this compound?

- Methodological Answer : Use X-ray crystallography or cryo-electron microscopy to study ligand-target interactions. Isotope-labeled analogs (e.g., ¹³C or ¹⁵N) enable tracking metabolic pathways via isotopic tracing. Combine transcriptomic/proteomic profiling to identify downstream biomarkers .

Q. How can researchers ensure methodological rigor in longitudinal studies involving this compound?

- Methodological Answer : Implement blinded, randomized controlled trials (RCTs) with predefined endpoints. Use longitudinal mixed-effects models to account for inter-subject variability. Regularly calibrate instruments (e.g., HPLC systems) and include internal standards to maintain data consistency .

Q. What strategies are effective for optimizing the solubility and bioavailability of this compound in preclinical models?

- Methodological Answer : Explore co-solvents (e.g., DMSO-PBS mixtures) or nanoparticle encapsulation. Perform pharmacokinetic profiling (e.g., Cmax, AUC) in rodent models. Use computational tools like COSMO-RS to predict solubility in biological matrices .

Methodological Best Practices

- Data Reporting : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Disclose raw data in repositories like Zenodo and include detailed experimental parameters (e.g., buffer compositions, incubation times) .

- Ethical Compliance : Follow institutional review board (IRB) guidelines for in vivo studies and declare conflicts of interest. Reference established frameworks like ICH GCP for clinical research integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.